1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol
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Overview
Description
1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with two methyl groups and a fluoropropanol moiety
Preparation Methods
The synthesis of 1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpiperazine with 3-fluoropropanol under controlled conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce different substituents on the piperazine ring. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: This compound is a quinolone derivative with antimicrobial properties.
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: This compound is used in neurology research and has applications in the study of pain and inflammation.
4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine: This compound is used in various chemical and biological studies.
Properties
Molecular Formula |
C9H19FN2O |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-7-4-12(5-8(2)11-7)6-9(13)3-10/h7-9,11,13H,3-6H2,1-2H3/t7-,8+,9? |
InChI Key |
BYMKDXSGLHSNLJ-JVHMLUBASA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CC(CF)O |
Canonical SMILES |
CC1CN(CC(N1)C)CC(CF)O |
Origin of Product |
United States |
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